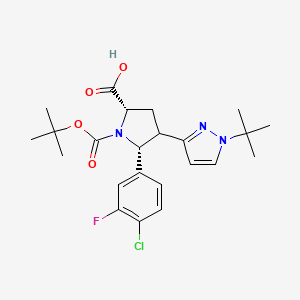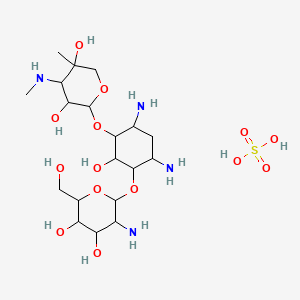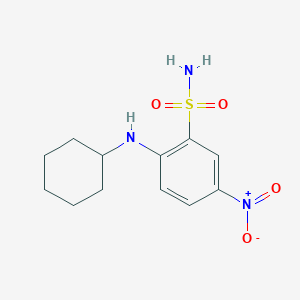
7-chloro-8-fluoro-8H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-fluoro-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical reactivity and potential biological applications.
Synthetic Routes and Reaction Conditions:
Transition-Metal-Free Route: One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Visible Light-Induced Condensation Cyclization: Another green and efficient method uses visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions.
Types of Reactions:
Oxidation: Quinazolinones can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinazolinones can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-Chloro-8-fluoro-8H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and cytotoxic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-chloro-8-fluoro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, certain quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by targeting quorum sensing systems . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Quinazolin-4-one: The parent compound without halogen substitutions.
6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-one: A derivative with additional fluorine and hydroxyl groups.
2-Alkoxy-3H-quinazolin-4-ones: Compounds with alkoxy groups at the 2-position.
Uniqueness: 7-Chloro-8-fluoro-8H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. These substitutions can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C8H4ClFN2O |
|---|---|
Poids moléculaire |
198.58 g/mol |
Nom IUPAC |
7-chloro-8-fluoro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3,6H |
Clé InChI |
SZBNQZRWSHMICG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(C2=NC=NC(=O)C2=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B12311990.png)



![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)



![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)
